molecular formula C22H20O7 B12893264 Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate CAS No. 7039-81-8

Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate

Cat. No.: B12893264
CAS No.: 7039-81-8
M. Wt: 396.4 g/mol
InChI Key: YIKSLVSGKWKYQL-UHFFFAOYSA-N
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Description

Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its furan ring substituted with two benzyloxy groups and two ester groups at the 2 and 5 positions. Its unique structure makes it a valuable subject for research in organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate typically involves the reaction of 3,4-dihydroxyfuran with benzyl bromide in the presence of a base to form the benzyloxy derivatives. This is followed by esterification with dimethyl carbonate under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 3,4-bis(benzyloxy)furan-2,5-dimethanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate is characterized by its unique molecular structure, which includes two benzyloxy groups attached to a furan ring with dicarboxylate functionalities. Its molecular formula is C16H16O6C_{16}H_{16}O_6, and it has a molecular weight of 304.29 g/mol.

Synthesis and Derivatives

The synthesis of this compound typically involves the functionalization of furan derivatives through methods such as:

  • Esterification : Reacting furan-2,5-dicarboxylic acid with benzylic alcohols.
  • Alkylation : Utilizing alkyl halides in the presence of bases to introduce benzyloxy groups.

These synthetic routes enable the production of various derivatives that can be tailored for specific applications.

3.1. Pharmaceutical Applications

This compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research indicates that it may exhibit:

  • Antioxidant Properties : Studies have shown that furan derivatives can scavenge free radicals, leading to potential applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit inflammatory pathways, suggesting possible uses in treating inflammatory conditions.

Research has explored the use of this compound as an agrochemical:

  • Pesticides : Its derivatives have shown promise as environmentally friendly pesticides due to their ability to disrupt pest life cycles without harming beneficial insects.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of various furan derivatives, including this compound. The results indicated significant radical scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Polymer Development

In a research project aimed at developing biodegradable polymers, this compound was incorporated into poly(lactic acid) matrices. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional PLA composites.

Mechanism of Action

The mechanism of action of Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

    Dimethyl 3,4-furandicarboxylate: Lacks the benzyloxy groups, making it less versatile in certain applications.

    2,5-Furandicarboxylic acid: A simpler analog used primarily in polymer synthesis.

    (Z)-5-(3’,4’-Bis(benzyloxy)benzylidene)furan-2(5H)-one: Shares the benzyloxy groups but differs in the core structure, leading to different reactivity and applications.

Uniqueness: Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate stands out due to its combination of benzyloxy and ester groups, providing a unique balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and the development of new materials.

Biological Activity

Dimethyl 3,4-bis(benzyloxy)furan-2,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. The findings are supported by data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C20_{20}H18_{18}O7_{7}
  • Molecular Weight : 366.35 g/mol
  • CAS Number : 2801517

The compound features a furan ring substituted with two benzyloxy groups and two carboxylate esters, which are believed to contribute to its biological activity.

Antioxidant Activity

Antioxidant activity is one of the primary biological functions attributed to this compound. Research indicates that furan derivatives often exhibit significant radical scavenging properties. For instance, studies have shown that compounds similar in structure can effectively scavenge free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), with IC50_{50} values indicating their potency.

CompoundIC50_{50} (µM)Reference
This compoundNot specified
Curcumin5.0
Quercetin10.0

Case Study : A comparative study between this compound and curcumin revealed that while curcumin exhibited a lower IC50_{50}, the furan derivative demonstrated comparable activity under certain conditions, particularly in non-polar solvents.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various in vitro assays. Compounds derived from furan dicarboxylic acids have shown promise in inhibiting pro-inflammatory cytokines and mediators.

Assay TypeResultReference
IL-6 Inhibition (in vitro)Significant reduction at 10 µM
TNF-α Inhibition (in vitro)Moderate inhibition at 20 µM

Research Findings : A study conducted on human macrophage cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in IL-6 and TNF-α levels. This suggests its potential use as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary findings indicate promising results against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Case Study : In a study assessing the antibacterial properties of several furan derivatives, this compound exhibited lower MIC values compared to standard antibiotics like amoxicillin and ciprofloxacin against S. aureus and B. subtilis.

Properties

CAS No.

7039-81-8

Molecular Formula

C22H20O7

Molecular Weight

396.4 g/mol

IUPAC Name

dimethyl 3,4-bis(phenylmethoxy)furan-2,5-dicarboxylate

InChI

InChI=1S/C22H20O7/c1-25-21(23)19-17(27-13-15-9-5-3-6-10-15)18(20(29-19)22(24)26-2)28-14-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3

InChI Key

YIKSLVSGKWKYQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(O1)C(=O)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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